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Compound of Interest

Compound Name: Fmoc-D-Ala(3-Cl)-OH

CAS No.: 1403834-71-8

Cat. No.: B3020909

Get Quote

Part 1: Executive Summary & Core Specifications
Fmoc-D-Ala(3-Cl)-OH (Fmoc-3-chloro-D-alanine) is a critical chiral building block. While often

employed as a precursor for generating Dehydroalanine (Dha) residues via elimination, it is

also utilized to introduce electrophilic sites for late-stage diversification (e.g., cysteine stapling)

or to probe steric/electronic effects in D-peptide therapeutics.

Its integration into Solid Phase Peptide Synthesis (SPPS) presents a high-risk challenge: the

-chloro group is a potent leaving group. Under standard Fmoc deprotection conditions
(piperidine/DMF), this residue undergoes rapid

-elimination, destroying the chiral center and the chloride functionality.
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Parameter Specification

Chemical Name

-

-(9-Fluorenylmethoxycarbonyl)-3-chloro-D-

alanine

Common Synonyms
Fmoc-D-Ala(3-Cl)-OH; Fmoc-

-chloro-D-alanine

CAS Number
1403834-71-8 (D-isomer) (Note: L-isomer is

212651-52-0)

Molecular Formula

Molecular Weight 345.78 g/mol

Chirality D-Enantiomer

Solubility
Soluble in DMF, DMSO, NMP; sparingly soluble

in DCM.

Purity Requirement
98% (HPLC),

0.5% D-Serine impurities.

Part 2: Strategic Sourcing & Supplier Qualification
Unlike standard amino acids, Fmoc-D-Ala(3-Cl)-OH is not always a stock item at major catalog

houses (e.g., Merck, Bachem). It is frequently a "make-to-order" or "specialty stock" item.

Verified Supplier Ecosystem
Note: Availability fluctuates. Verify batch-specific chirality.

Amatek Scientific (Suzhou)

Catalog: NA-2234

Status: Primary Manufacturer source for bulk.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b3020909/docs?utm_src=pdf-body#fmoc-d-ala-3-cl-oh-technical-specifications-spps-integration-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3020909?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bapeks

Catalog: FM-243

Focus: Research scale (mg to gram).

Chem-Impex International

Note: Frequently stocks the L-isomer (Cat 04103) and Phe derivatives. Requires specific

inquiry for custom D-isomer synthesis if not listed online.

Arctom Scientific

Catalog: AAB-AA01V4CL[1]

Quality Assurance Protocol (Self-Validating)
Before using this reagent in a GMP or high-value synthesis, perform the following Chiral

Integrity Check:

Derivatization: Couple a small sample to a standard L-amino acid (e.g., H-L-Phe-OMe).

Analysis: Run HPLC. If the reagent is racemic, you will see two distinct diastereomer peaks

(D-L and L-L).

Acceptance: The D-L peak must constitute >99% of the integration.

Part 3: Technical Challenges & Experimental
Protocols
The Core Mechanism: -Elimination Risk
The electron-withdrawing Fmoc group combined with the basic conditions of deprotection

creates a perfect storm for E1cB elimination.
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Figure 1: Mechanistic pathway showing the competition between standard deprotection and the

unwanted elimination to Dehydroalanine (Dha).

Optimized Coupling Protocol (SPPS)
To retain the Chlorine atom, you must minimize base exposure.

1. Coupling Step (Safe):

Reagents: DIC/Oxyma Pure (Avoid basic activators like HBTU/DIEA if possible, or use

minimal DIEA).

Time: Standard 60 min coupling is generally safe as the Fmoc group is stable to

neutral/acidic coupling conditions.

2. Deprotection Step (Critical):

Standard Protocol (DO NOT USE): 20% Piperidine in DMF (2 x 10 min). Result: >30%

Elimination.

Modified Protocol (Recommended):

Reagent: 25% Piperazine in DMF (milder pKa than piperidine).

Additives: 0.1 M HOBt (suppresses aspartimide-like side reactions and moderates

basicity).

Cycles: Short bursts. 3 x 3 minutes.

Wash: Extensive DCM washes immediately after.
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3. Cleavage:

Conditions: TFA/TIS/Water (95:2.5:2.5).

Note: The C-Cl bond is stable to TFA. However, avoid nucleophilic scavengers (like

thiols/EDT) if they are not strictly necessary, as they can displace the chloride in solution.

Part 4: Applications in Drug Design
"Stapled" Peptides via Late-Stage Functionalization
The 3-chloro group serves as a "sleeping" electrophile. After peptide assembly and cleavage,

the peptide can be cyclized by treating with a dithiol or a cysteine residue in a basic buffer (pH

8.5), displacing the chloride to form a thioether bridge (Lanthionine-like).

Covalent Inhibitors
Incorporating D-Ala(3-Cl) allows the peptide to act as a suicide substrate. Upon binding to an

enzyme active site, a nucleophilic residue (Ser/Cys/His) on the protein can attack the

-carbon, displacing chloride and covalently locking the inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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